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Introduction

Organoids have emerged as powerful in vitro models that recapitulate the complex three-
dimensional architecture and physiological functions of their in vivo counterparts.
Understanding the metabolic reprogramming of organoids is crucial for elucidating disease
mechanisms and for the development of novel therapeutic strategies. Glutamine, a non-
essential amino acid, is a key nutrient that fuels various cellular processes, including energy
production, biosynthesis of macromolecules, and maintenance of redox homeostasis. This
document provides a detailed protocol for tracing the metabolic fate of glutamine in organoid
cultures using the stable isotope L-Glutamine->N2. This method allows for the precise tracking
and quantification of glutamine-derived nitrogen into various metabolic pathways.

Key Experimental Principles

Stable isotope tracing with L-Glutamine->Nz involves replacing the standard L-glutamine in the
organoid culture medium with L-Glutamine labeled with two 1°N atoms. After a defined labeling
period, the organoids are harvested, and metabolites are extracted. The incorporation of >N
into downstream metabolites is then quantified using mass spectrometry. This approach
enables the elucidation of glutamine's contribution to various metabolic pathways, including the
tricarboxylic acid (TCA) cycle, nucleotide biosynthesis, and amino acid synthesis.
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Experimental Protocols
Organoid Culture and L-Glutamine-*>Nz Labeling

Materials:

o Established organoid culture (e.g., intestinal, liver, pancreatic)

e Basement membrane matrix

e Organoid growth medium (glutamine-free)

e L-Glutamine-*>N2 (Cambridge Isotope Laboratories, Inc. or equivalent)
o Standard L-Glutamine

o Multi-well culture plates

» Phosphate-buffered saline (PBS), ice-cold

Procedure:

e Organoid Seeding: Seed organoids in a basement membrane matrix in multi-well plates
according to your standard protocol. Allow organoids to establish and grow for a period
suitable for your specific organoid type.

o Preparation of Labeling Medium: Prepare the organoid growth medium by supplementing
glutamine-free base medium with all necessary growth factors and inhibitors. Just before the
experiment, add either standard L-Glutamine (for control) or L-Glutamine-*>Nz to the desired
final concentration (typically 2 mM).

o Medium Exchange: Carefully remove the existing growth medium from the organoid cultures.

e Washing: Gently wash the organoids twice with pre-warmed, glutamine-free medium to
remove any residual unlabeled glutamine.

o Labeling: Add the prepared °*Nz-glutamine labeling medium or control medium to the
respective wells.
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 Incubation: Incubate the organoids for a predetermined time course (e.g., 0, 1, 4, 8, 24
hours) under standard culture conditions (37°C, 5% CO3). The optimal labeling time should
be determined empirically for your specific experimental goals and organoid type.

Metabolite Extraction from Organoids

Materials:

Ice-cold PBS

80% Methanol (LC-MS grade), pre-chilled to -80°C

Cell scraper

Microcentrifuge tubes, pre-chilled

Centrifuge capable of 4°C and >15,000 x g

SpeedVac or nitrogen evaporator

Procedure:

e Quenching Metabolism: At the end of the labeling period, immediately place the culture plate
on ice.

o Medium Removal: Aspirate the labeling medium.

e Washing: Quickly wash the organoids twice with ice-cold PBS to remove extracellular
metabolites.

o Extraction: Add 500 pL of pre-chilled 80% methanol to each well.

e Cell Lysis: Use a cell scraper to detach the basement membrane dome and lyse the
organoids directly in the methanol.

o Collection: Transfer the cell lysate to pre-chilled microcentrifuge tubes.

e Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cellular
debris and proteins.
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o Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a
new set of labeled microcentrifuge tubes.

e Drying: Dry the metabolite extracts completely using a SpeedVac or a gentle stream of
nitrogen.

o Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

LC-MS/MS Analysis of *>’N-Labeled Metabolites

Materials:

Dried metabolite extracts

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

Analytical column (e.g., C18 column)

High-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole)

Procedure:

o Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g.,
50 uL) of a mixture of Mobile Phase A and B (e.g., 50:50 v/v).

o LC Separation: Inject the reconstituted samples onto the LC system. The metabolites are
separated based on their physicochemical properties. A typical gradient could be:

0-2 min: 5% B

[¢]

2-17 min: 5-95% B

[e]

o

17-20 min: 95% B

20-21 min: 95-5% B

[¢]

21-25 min: 5% B

[e]
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 MS/MS Detection: The eluting metabolites are ionized (typically using electrospray ionization
- ESI) and detected by the mass spectrometer. The instrument should be operated in a mode
that allows for the detection of both unlabeled (M+0) and *>N-labeled isotopologues of the
target metabolites. This is often achieved using Selected Reaction Monitoring (SRM) on a
triple quadrupole instrument or by acquiring full scan data on a high-resolution instrument.

o Data Analysis: The raw data is processed to identify and quantify the different isotopologues
of glutamine and its downstream metabolites. The fractional enrichment of °N in each
metabolite is calculated as the ratio of the peak area of the labeled isotopologue to the sum
of the peak areas of all isotopologues.

Data Presentation

Quantitative data from L-Glutamine-*>N2 tracing experiments should be summarized in clear
and concise tables to facilitate comparison between different experimental conditions.

Table 1: Fractional Enrichment of >N in Key Metabolites Over Time
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Fractional Fractional
Metabolite Time (hours) Enrichment (%) - Enrichment (%) -
Control Treatment
Glutamine (M+2) 1 98.5+1.2 98.2+15
8 97.9+1.8 97.5+2.1
24 96.8+2.5 96.1+2.8
Glutamate (M+1) 1 453 +3.1 55.7+4.2
8 78.2+5.6 85.1+6.3
24 85.1+6.2 90.3+5.9
Aspartate (M+1) 1 10.2+£15 158+21
8 35.7+4.3 48.9+55
24 50.1+£5.8 65.4 £6.7
Alanine (M+1) 1 5.6 +0.9 8.2+1.3
8 224 +3.1 30.1+3.9
24 389+45 456 +5.1
Proline (M+1) 1 21+0.4 35+0.6
8 158+22 20.3+2.8
24 254+ 3.6 321+4.1
UMP (M+1) 1 1.5+03 21+04
8 8912 125+1.8
24 152+21 20.7+£2.9

*Data are presented as mean + standard deviation (n=3). Statistical significance (e.g., p < 0.05)
should be indicated where appropriate.

Visualization of Workflows and Pathways
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Experimental Workflow
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Caption: Experimental workflow for tracing glutamine metabolism in organoids.

Glutamine Metabolism Signaling Pathway
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Caption: Key pathways of glutamine metabolism.

Conclusion

The protocol described herein provides a robust framework for investigating glutamine
metabolism in organoid models using L-Glutamine-*>Nz. This stable isotope tracing approach,
coupled with mass spectrometry, offers a powerful tool for researchers to gain detailed insights
into the metabolic adaptations of organoids in health and disease. The resulting data can
significantly contribute to our understanding of cellular metabolism and aid in the identification
of novel therapeutic targets.

« To cite this document: BenchChem. [Tracing Glutamine Metabolism in Organoids using L-
Glutamine-1>N2: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b1357193#protocol-for-tracing-glutamine-
metabolism-in-organoids-using-l-glutamine-15n2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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